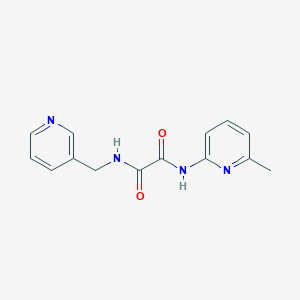
N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Catalysis
- Copper-Catalyzed Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (a related compound) has been shown to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process requires minimal amounts of CuCl and DMPPO, demonstrating the compound's utility in creating diverse internal alkynes (Chen, Li, Xu, & Ma, 2023).
Chemistry of Coordination Compounds
Vanadium Complex Synthesis : Research includes synthesizing vanadium trimer and hexamer compounds involving μ2-N1,N2-di(pyridin-4-yl)oxalamide. These complexes have been characterized through various spectroscopic techniques, highlighting the structural versatility of these oxalamide derivatives (Maass, Chen, Zeller, & Luck, 2016).
Copper-Based Antitumor Drugs : Another study focuses on synthesizing copper-based metallonucleases with ligands similar to N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide for potential use as anticancer agents. These complexes have shown promising cytotoxicity against cancer cells (Zhang, Ma, Qiao, Gao, Tian, Zhao, Du, Xu, & Yan, 2021).
Molecular Interactions and Structures
Structural Analysis of Polymorphs : Research on N,N'-bis(pyridin-3-ylmethyl)oxalamide, a structurally similar compound, includes studying its conformational polymorphs. Such studies provide insights into the molecular packing and hydrogen bonding in crystalline structures (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).
Hydrogen Bonding in Silver Complexes : Studies on the hydrogen bonding of bipyridyl ligands, including oxalamides, have shown significant insights into the formation of silver complexes, emphasizing the ligand's role in creating complex geometries and networks (Schauer, Matwey, Fowler, & Lauher, 1998).
Coordination Polymer Synthesis
- Cu(II) Coordination Polymer : The synthesis of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide has been explored. This complex shows a chain structure and demonstrates the use of this compound analogs in creating novel coordination polymers (Kuai, Hu, Jiang, Qian, & Li, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-4-2-6-12(17-10)18-14(20)13(19)16-9-11-5-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXXDASQGHOHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

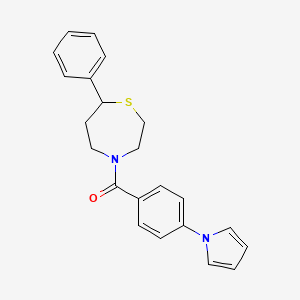


![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)
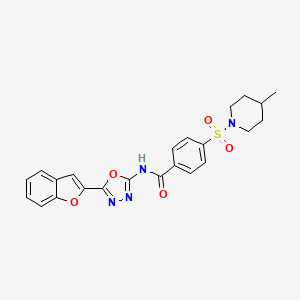
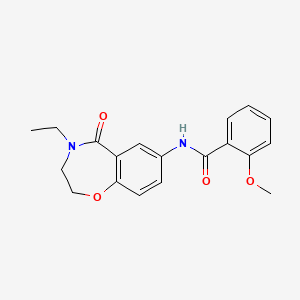
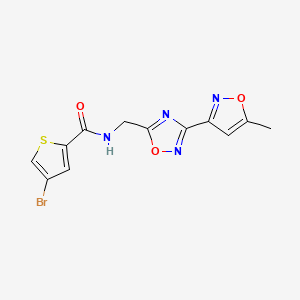
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)


